molecular formula C10H12N4O2 B15229693 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid

Cat. No.: B15229693
M. Wt: 220.23 g/mol
InChI Key: JNEXDXPAUQTFFI-UHFFFAOYSA-N
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Description

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid is a triazolo-pyridine derivative with a propanoic acid side chain. Its core structure consists of a fused [1,2,4]triazolo[1,5-a]pyridine ring system, substituted with a methyl group at position 7 and an aminopropanoic acid moiety at position 3.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid

InChI

InChI=1S/C10H12N4O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14/h4-6,11H,2-3H2,1H3,(H,15,16)

InChI Key

JNEXDXPAUQTFFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C(=C1)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Traditional Synthetic Approaches

Cyclocondensation of Enaminonitriles and Benzohydrazides

A foundational method for synthesizing triazolopyridine derivatives involves cyclocondensation reactions. For 3-({7-methyl-triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, the reaction typically begins with the formation of the triazolopyridine core. Enaminonitriles, such as 3-aminopropanoic acid derivatives, are condensed with benzohydrazides under acidic conditions to form the triazole ring.

Key Steps :

  • Formation of the Triazole Ring : Heating enaminonitriles with benzohydrazides in ethanol at reflux (80–90°C) for 6–8 hours initiates cyclization.
  • Methylation : Introducing a methyl group at the 7-position of the pyridine ring via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).
  • Amination : Coupling the intermediate with 3-aminopropanoic acid using a carbodiimide-based coupling agent.

Challenges :

  • Low yields (30–45%) due to side reactions during cyclization.
  • Purification difficulties arising from polar byproducts.

Modern Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a key tool for improving reaction efficiency. VulcanChem reports a protocol where enaminonitriles and benzohydrazides are subjected to microwave irradiation (100–120°C, 300 W) for 15–30 minutes, achieving yields of 65–72%. This method reduces reaction times from hours to minutes and minimizes decomposition.

Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis
Parameter Traditional Method Microwave Method
Reaction Time 6–8 hours 15–30 minutes
Yield 30–45% 65–72%
Energy Consumption High Moderate
Byproduct Formation Significant Minimal

Carbodiimide-Mediated Coupling

Ambeed’s synthesis of a related triazolopyridine carboxylic acid derivative employs 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple the triazolopyridine amine with propanoic acid. Though this method achieved only a 19% yield for the target compound, it highlights the importance of optimizing stoichiometry and solvent systems.

Optimization Insights :

  • Solvent Choice : Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in solubility and reaction homogeneity.
  • Stoichiometry : A 1.2:1 molar ratio of EDCI to substrate reduces unreacted starting material.

Optimization Strategies

Purification Techniques

Recrystallization from methanol or ethyl acetate/cyclohexane mixtures enhances purity (85–93%). The PMC study on triazolopyrimidines demonstrated that post-reaction trituration with diethyl ether effectively removes hydrophobic impurities.

Catalytic Enhancements

Incorporating Pd/C or Ni catalysts during methylation steps improves regioselectivity at the 7-position, reducing unwanted isomers.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals at δ 9.46 ppm (triazole proton) and δ 4.57 ppm (methylene group of propanoic acid).
  • Mass Spectrometry : Molecular ion peak at m/z = 220.23 [M+H]⁺.
  • Elemental Analysis : Carbon and nitrogen percentages align with the molecular formula C₁₀H₁₂N₄O₂.

Chemical Reactions Analysis

Types of Reactions

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of various enzymes, including RORγt inverse agonists, PHD-1, JAK1, and JAK2. These interactions lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid can be contextualized by comparing it to analogous triazolo-heterocyclic compounds. Below is a detailed analysis of key analogs, highlighting differences in substituents, molecular properties, and reported activities.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents CAS No. Purity Key Features
Target Compound :
This compound
C₁₀H₁₁N₅O₂ 257.23 g/mol - 7-Methyl
- 5-Aminopropanoic acid
Not specified N/A Pyridine core; amino linker
Analog 1 :
3-{6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid
C₉H₁₀N₄O₂ 206.20 g/mol - 6-Methyl
- Propanoic acid at position 2
1018052-45-3 95% Pyrimidine core; shorter side chain
Analog 2 :
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
C₁₃H₁₂F₂N₆O₂ 322.27 g/mol - 7-Difluoromethyl
- 5-Pyrazole substituent
1174867-81-2 95% Pyrimidine core; fluorinated substituent; higher lipophilicity
Analog 3 :
3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine
C₉H₁₃N₅O 207.23 g/mol - 5-Methyl
- Oxypropanamine linker
1248095-94-4 N/A Pyrimidine core; ether linker instead of amino

Key Structural Differences

Core Heterocycle: The target compound features a pyridine ring fused with the triazolo group, whereas analogs like Analog 1 and Analog 2 use a pyrimidine core.

Substituent Variations: Analog 2 incorporates a difluoromethyl group at position 7 and a 1-methylpyrazole substituent at position 4. Fluorination typically increases metabolic stability and lipophilicity, which may enhance membrane permeability .

In contrast, Analog 1 has a simpler propanoic acid chain without the amino group .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationAcetic acid, reflux75–85
Catalyzed synthesisAPTS/EtOH, 80°C90+
FunctionalizationPropanoic acid chloride, DCM60–70

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Standard characterization includes:

  • Spectroscopy :
    • 1H/13C NMR : Assign δ values for triazole protons (δ 7.8–8.5 ppm) and propanoic acid protons (δ 2.5–3.5 ppm) .
    • IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 277.12 for C11H13N5O2) .
  • X-ray crystallography : Resolves bond angles and torsion angles in the triazole-pyridine core .

Basic: What reactivity patterns are observed in derivatives of this compound?

Methodological Answer:
The hydrazinyl and carboxylic acid groups enable diverse reactivity:

  • Oxidation : Hydrogen peroxide oxidizes hydrazinyl groups to diazenes, altering electronic properties .
  • Substitution : Nucleophiles (e.g., amines) displace the hydrazinyl group under mild acidic conditions .
  • Biopolymer conjugation : Carbodiimide-mediated coupling to peptides/proteins for biological targeting .

Advanced: How can reaction efficiency be optimized for large-scale synthesis?

Methodological Answer:
Critical factors include:

  • Catalyst selection : APTS improves cyclization yields (>90%) compared to traditional Brønsted acids .
  • Solvent systems : Ethanol or dioxane enhances solubility of intermediates .
  • Temperature control : Reflux (80–100°C) minimizes side reactions in multi-component syntheses .
    Note : Contradictions in yield (e.g., 60% vs. 90%) often arise from impurities in starting materials or incomplete catalyst activation .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups : Trifluoromethyl substitutions at position 7 enhance enzyme inhibition (e.g., IC50 = 0.8 µM vs. 5.2 µM for unmodified analogs) .
  • Chain length : Extending the propanoic acid to butanoic acid reduces solubility but improves membrane permeability .
  • Heterocyclic fusion : Pyrazolo-pyrimidine hybrids show superior anticancer activity over triazolo-pyridines .

Q. Table 2: SAR Trends

ModificationBiological ImpactAssay ModelReference
CF3 at C710× enzyme inhibitionIn vitro kinase assay
Propanoic → Butanoic acidReduced solubility (LogP +0.5)Caco-2 permeability

Advanced: How should researchers address discrepancies in NMR or purity data?

Methodological Answer:
Common issues and solutions:

  • Solvent impurities : Use deuterated DMSO-d6 instead of CDCl3 to resolve overlapping peaks in aromatic regions .
  • Tautomerism : Dynamic NMR (variable-temperature) identifies equilibrium between triazole and pyridine tautomers .
  • Purity validation : Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with elemental analysis (deviation <0.4% for C/H/N) .

Advanced: What mechanisms underlie its biological activity in enzyme inhibition?

Methodological Answer:
Proposed mechanisms include:

  • Competitive binding : The triazole ring mimics purine/pyrimidine motifs, blocking ATP-binding pockets in kinases .
  • Acid group coordination : Carboxylic acid chelates Mg2+ ions in metalloenzyme active sites (e.g., HDACs) .
  • Covalent modification : Reactive intermediates (e.g., sulfonyl fluorides) form stable adducts with cysteine residues .

Q. Key Assays :

  • Fluorescence polarization (FP) for binding affinity .
  • Surface plasmon resonance (SPR) for kinetic parameters (Kon/Koff) .

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